molecular formula C8H17N B1319163 3,3-Diethylpyrrolidine CAS No. 34971-71-6

3,3-Diethylpyrrolidine

Cat. No.: B1319163
CAS No.: 34971-71-6
M. Wt: 127.23 g/mol
InChI Key: MHFVZMTVFSGIBV-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, characterized by the presence of two ethyl groups attached to the third carbon of the pyrrolidine ring

Biochemical Analysis

Cellular Effects

The effects of 3,3-Diethylpyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of signaling molecules, leading to changes in downstream signaling pathways. This can result in modifications in gene expression, affecting the production of proteins essential for cellular function. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. By binding to these biomolecules, this compound can induce conformational changes that either inhibit or activate their function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular mechanisms are essential for understanding how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biochemical effects, as its localization determines the biomolecules it interacts with. Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be localized to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,3-diethyl-1,5-diaminopentane with a suitable cyclizing agent can yield this compound. Another method involves the reduction of 3,3-diethylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,3-diethylpyrrolidin-2-one. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted pyrrolidines.

Scientific Research Applications

3,3-Diethylpyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the ethyl substitutions.

    2,2-Diethylpyrrolidine: A structural isomer with ethyl groups on the second carbon.

    3,3-Dimethylpyrrolidine: A similar compound with methyl groups instead of ethyl groups.

Uniqueness: 3,3-Diethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific structural features are required.

Properties

IUPAC Name

3,3-diethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(4-2)5-6-9-7-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFVZMTVFSGIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597975
Record name 3,3-Diethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34971-71-6
Record name 3,3-Diethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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